Methyl 3-cyano-4-isopropoxybenzoate

solubility physicochemical property extraction efficiency

Researchers developing S1P receptor agonists require authentic Ozanimod Impurity 57 reference standards. Generic substitution with ethyl ester or free acid analogs invalidates pharmacopoeial identification methods. This compound delivers: • Unique Ozanimod Impurity 57 designation for regulatory HPLC/UV or LC-MS/MS release testing • Defined solubility (0.079 g/L) and Log P (2.17) matching patented synthetic processes • 99% HPLC purity for quantitative reference marker use

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 213598-11-9
Cat. No. B1591986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-isopropoxybenzoate
CAS213598-11-9
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N
InChIInChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3
InChIKeyCKKRKGFHNZXWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-cyano-4-isopropoxybenzoate – Structural & Identity Baseline


Methyl 3-cyano-4-isopropoxybenzoate (CAS 213598‑11‑9) is a trisubstituted benzoate ester bearing a 3‑cyano group, a 4‑isopropoxy group, and a methyl ester moiety (C₁₂H₁₃NO₃, MW 219.24) . It belongs to the class of 3‑cyano‑4‑alkoxybenzoate building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the convergent synthesis of sphingosine‑1‑phosphate (S1P) receptor agonists such as Ozanimod . The compound is also formally recognized as Ozanimod Impurity 57, a specified process impurity for which high‑purity reference standards are required by pharmaceutical quality control laboratories . Its physicochemical profile includes a calculated aqueous solubility of 0.079 g/L (practically insoluble) and a consensus Log Po/w of approximately 2.17, indicating moderate lipophilicity .

Designated Ozanimod Impurity 57 reference standard (methyl ester)
Key synthetic intermediate for S1P receptor agonists
3-Cyano-4-isopropoxybenzoate scaffold; defined ester for downstream control

Methyl 3-cyano-4-isopropoxybenzoate – Substitution Risks


Methyl 3-cyano-4-isopropoxybenzoate cannot be generically substituted by other 3‑cyano‑4‑alkoxybenzoates because the ester moiety directly governs reactivity, solubility, and chromatographic retention in downstream steps. For example, the ethyl ester analog (CAS 2098542‑97‑1) differs in molecular weight (233.26 vs. 219.24 g/mol) and boiling point (369.6 °C vs. 356.6 °C), altering distillation and purification parameters . The free carboxylic acid (CAS 258273‑31‑3) exhibits an aqueous solubility of approximately 195 mg/L, roughly 2.5‑fold higher than the methyl ester’s 79 mg/L, which changes liquid‑liquid extraction behaviour and may introduce unwanted protonation equilibria in coupling reactions . Furthermore, regulatory filings for APIs such as Ozanimod require a specific impurity marker; only the methyl ester is listed as Ozanimod Impurity 57, meaning substitution with a homologous ester invalidates the pharmacopoeial identification and quantification method . These multi‑parameter differences make interchangeability without re‑validation impossible.

Ester Moiety Shift
Ethyl ester analog differs in MW and boiling point, altering distillation and purification parameters.
Solubility & Extraction Change
Free acid shows ~2.5× higher water solubility; liquid-liquid extraction and coupling behavior may shift significantly.
Impurity Identity Loss
Only the methyl ester is Ozanimod Impurity 57; substitution may invalidate regulatory impurity quantification methods.

Methyl 3-cyano-4-isopropoxybenzoate – Quantitative Evidence Guide


Aqueous Solubility vs. Free Carboxylic Acid

Methyl 3-cyano-4-isopropoxybenzoate exhibits an aqueous solubility of 0.079 g/L (25 °C, calculated), classifying it as practically insoluble . In contrast, the corresponding free acid, 3‑cyano‑4‑isopropoxybenzoic acid, shows an estimated water solubility of 195.1 mg/L (25 °C) . The roughly 2.5‑fold lower solubility of the methyl ester directly impacts liquid‑liquid extraction efficiency and phase‑transfer protocols.

Aqueous Solubility
Data to verify
79 mg/L (ester) vs 195 mg/L (acid); ratio ~0.40
Ester has substantially lower solubility; guides extraction protocol design.
Calculated values; confirm experimentally.
solubility physicochemical property extraction efficiency

Lipophilicity vs. Free Acid

The consensus Log Po/w of methyl 3‑cyano‑4‑isopropoxybenzoate is 2.17 (averaged from five prediction methods) . The corresponding acid, 3‑cyano‑4‑isopropoxybenzoic acid, has an estimated Log Kow of 2.41 . The 0.24 log‑unit higher value for the acid indicates it is slightly more lipophilic, which is counter‑intuitive for a carboxylic acid but attributable to the neutral form considered in the estimate.

Lipophilicity (Log P)
Data to verify
Methyl ester 2.17 vs acid 2.41 (Δ +0.24)
Acid slightly more lipophilic; may alter reversed-phase retention.
Predicted Log P; verify with measured data.
lipophilicity Log Po/w partition coefficient

Boiling Point vs. Ethyl Ester

Methyl 3‑cyano‑4‑isopropoxybenzoate has a predicted boiling point of 356.6 ± 27.0 °C at 760 mmHg . The ethyl ester analog (CAS 2098542‑97‑1) boils at approximately 369.6 ± 27.0 °C . The 13 °C higher boiling point of the ethyl ester is significant during vacuum distillation and may require different equipment settings or preclude co‑distillation with certain solvents.

Boiling Point
Data to verify
356.6 °C (methyl) vs 369.6 °C (ethyl); Δ 13 °C
Ethyl ester higher boiling; distillation strategy differs.
Predicted values; model not specified.
boiling point distillation purification

Ozanimod Impurity 57 Designation

Methyl 3‑cyano‑4‑isopropoxybenzoate is officially designated as Ozanimod Impurity 57 in pharmaceutical impurity profiling . Suppliers offer this material as a certified reference standard at 99% purity (HPLC) . In contrast, the ethyl ester is assigned as Ozanimod Impurity 27, and the free acid is not listed as a specified Ozanimod impurity . This means only the methyl ester can serve as the quantitative reference marker for Impurity 57 in ANDA and NDA submissions.

Impurity Designation
Specification review
Methyl ester = Ozanimod Impurity 57 (99% HPLC); ethyl ester = Impurity 27
Only methyl ester meets Impurity 57 reference standard requirements.
Per ICH impurity profiling; confirm lot-specific COA.
impurity reference standard pharmaceutical analysis Ozanimod

CuCN-Free Synthesis Route

A dedicated preparation method (WO 2018/121051 A1) describes a cyanation‑from‑aldehyde route that avoids the use of cuprous cyanide (CuCN), a highly toxic cyanide source required in earlier processes . The earlier method employing CuCN is explicitly noted as posing “high hazard” and being unsuitable for mass production . The novel aldehyde‑to‑cyano pathway uses hydroxylamine hydrochloride and acetyl chloride/acetonitrile at 80 °C, delivering the target compound in a process that is both more scalable and intrinsically safer.

Synthesis Route
Reported method context
Aldehyde-to-cyano pathway avoids CuCN; scalable and safer
Documented safer synthesis eliminates toxic CuCN.
Patent WO2018121051A1; verify process scalability.
green chemistry process safety synthesis

Purity Grade Comparison

General reagent grade methyl 3‑cyano‑4‑isopropoxybenzoate typically carries a minimum purity of 95% . In contrast, several manufacturers now supply the product at 98% (HPLC) or 99% (HPLC) for impurity reference standard applications . The availability of a 99% HPLC‑grade option directly addresses the quantitation accuracy requirements of pharmaceutical impurity analysis, where a 95% purity level introduces an unacceptable 5% uncertainty in impurity quantification.

Purity Grade
Specification review
General reagent 95% vs impurity standard 99% HPLC
99% grade required for accurate impurity quantification.
Vendor specifications; confirm COA.
purity specification quality control vendor comparison

Methyl 3-cyano-4-isopropoxybenzoate – Key Applications


Ozanimod Impurity Reference Standard

As the sole ester bearing the Ozanimod Impurity 57 designation, this compound at 99% HPLC purity serves as the quantitative reference marker in HPLC/UV or LC‑MS/MS methods for Ozanimod drug substance and drug product release testing . Procurement of the ethyl ester or free acid would generate a false peak identity and corrupt the analytical method, making the methyl ester non‑substitutable in this regulated context.

S1P Receptor Agonist Intermediate

Methyl 3‑cyano‑4‑isopropoxybenzoate is directly cited as a key intermediate in the synthesis of S1P₁/S1P₅ receptor agonists, including Ozanimod, in patent literature (US 2010/249071) . The methyl ester’s specific solubility (0.079 g/L) and log P (2.17) define the extraction and chromatographic conditions used in the patented process; replacement by the acid or ethyl ester would necessitate re‑optimization of multiple downstream steps.

3-Cyano-4-alkoxybenzoate Scaffold for SAR

The precise placement of the cyano, isopropoxy, and methyl ester functionalities creates a well‑defined scaffold for parallel SAR exploration of S1P receptor ligands . The methyl ester’s lower molecular weight (219.24) compared to the ethyl ester (233.26) reduces mass per mole by ~6%, an important factor when libraries are scaled to multi‑gram parallel synthesis where reagent mass limits may apply.

Precursor for Free Acid via Hydrolysis

The documented conversion of the methyl ester to the free acid using NaOH in THF/EtOH at 20 °C demonstrates its synthetic utility as a stable, storable precursor . The ester’s practically insoluble nature (0.079 g/L) allows clean phase separation of the product acid after acidification, a practical advantage for kilogram‑scale hydrolysis in manufacturing settings.

Application
Selection Property
Validation Focus
Ozanimod impurity testing (Impurity 57)
Certified reference standard; specific methyl ester identity
Method specificity and quantification accuracy for Ozanimod drug substance
S1P receptor agonist synthesis
Defined ester solubility and log P for extraction
Reaction yield and purity in patented process
SAR library exploration
Lower molecular weight and fixed substitution pattern
Parallel synthesis efficiency; mass-to-mole optimization
Precursor for free acid hydrolysis
Stable, storable ester; low water solubility aids phase separation
Hydrolysis yield and acid purity at scale
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